molecular formula C9H8ClN3O B2531440 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 118631-34-8

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2531440
CAS No.: 118631-34-8
M. Wt: 209.63
InChI Key: AYXDDSTZPWUOPC-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one , often referred to as CTZ , is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of this compound involves several methods. One notable strategy utilizes 3-amino-1,2,4-triazole as a precursor. Researchers have explored efficient methodologies to access this privileged scaffold, which is crucial for discovering new drug candidates. Multistep synthetic routes have been reported, providing access to a wide range of 1,2,4-triazoles, including CTZ .


Molecular Structure Analysis

The molecular structure of CTZ consists of a 1,2,4-triazole ring fused with a phenyl group and a chloro-substituted methyl group. The chlorine atom and the phenyl ring contribute to its unique properties and potential biological interactions. The N–C–S linkage within the skeleton further enhances its pharmacophoric features .


Chemical Reactions Analysis

CTZ can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity patterns to synthesize derivatives with modified pharmacological profiles. Understanding its reactivity is essential for designing novel compounds based on the 1,2,4-triazole scaffold .


Physical and Chemical Properties Analysis

  • Spectral Data : NMR, HPLC, LC-MS, and UPLC analyses can provide insights into its structure and purity .

Properties

IUPAC Name

5-chloro-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXDDSTZPWUOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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